

An In-depth Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

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Compound of Interest

Compound Name: DBCO-Maleimide

Cat. No.: B606955

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Introduction: A Bioorthogonal Workhorse

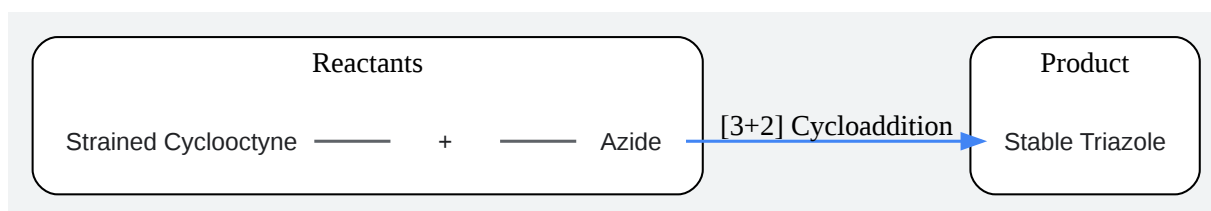
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has become a cornerstone of bioorthogonal chemistry, a field focused on chemical reactions that can occur within living systems without interfering with native biochemical processes. This powerful ligation technique enables the covalent linking of molecules in complex biological environments, revolutionizing fields from chemical biology and drug development to materials science.^[1] At its core, SPAAC is a [3+2] cycloaddition between a strained cyclooctyne and an azide, which forms a stable triazole linkage.^[2]

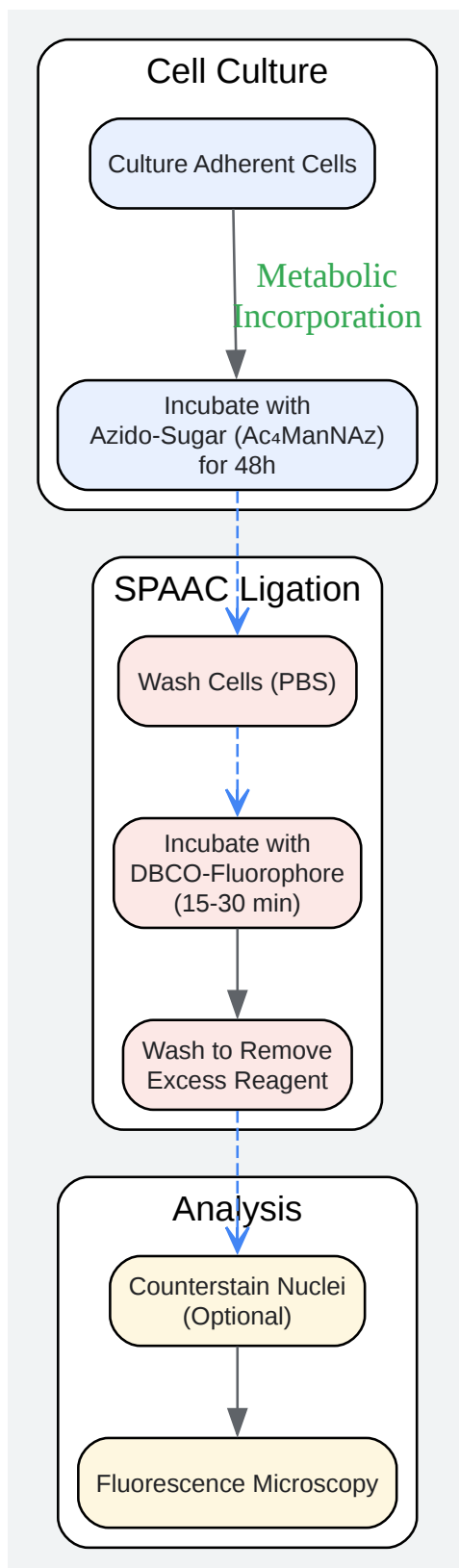
Unlike its predecessor, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC proceeds without the need for a cytotoxic copper catalyst. The reaction is driven by the high ring strain of the cyclooctyne (approximately 18 kcal/mol), which significantly lowers the activation energy of the cycloaddition. This intrinsic reactivity allows SPAAC to proceed at physiological temperatures and pH, making it an invaluable tool for studying and manipulating biological systems.

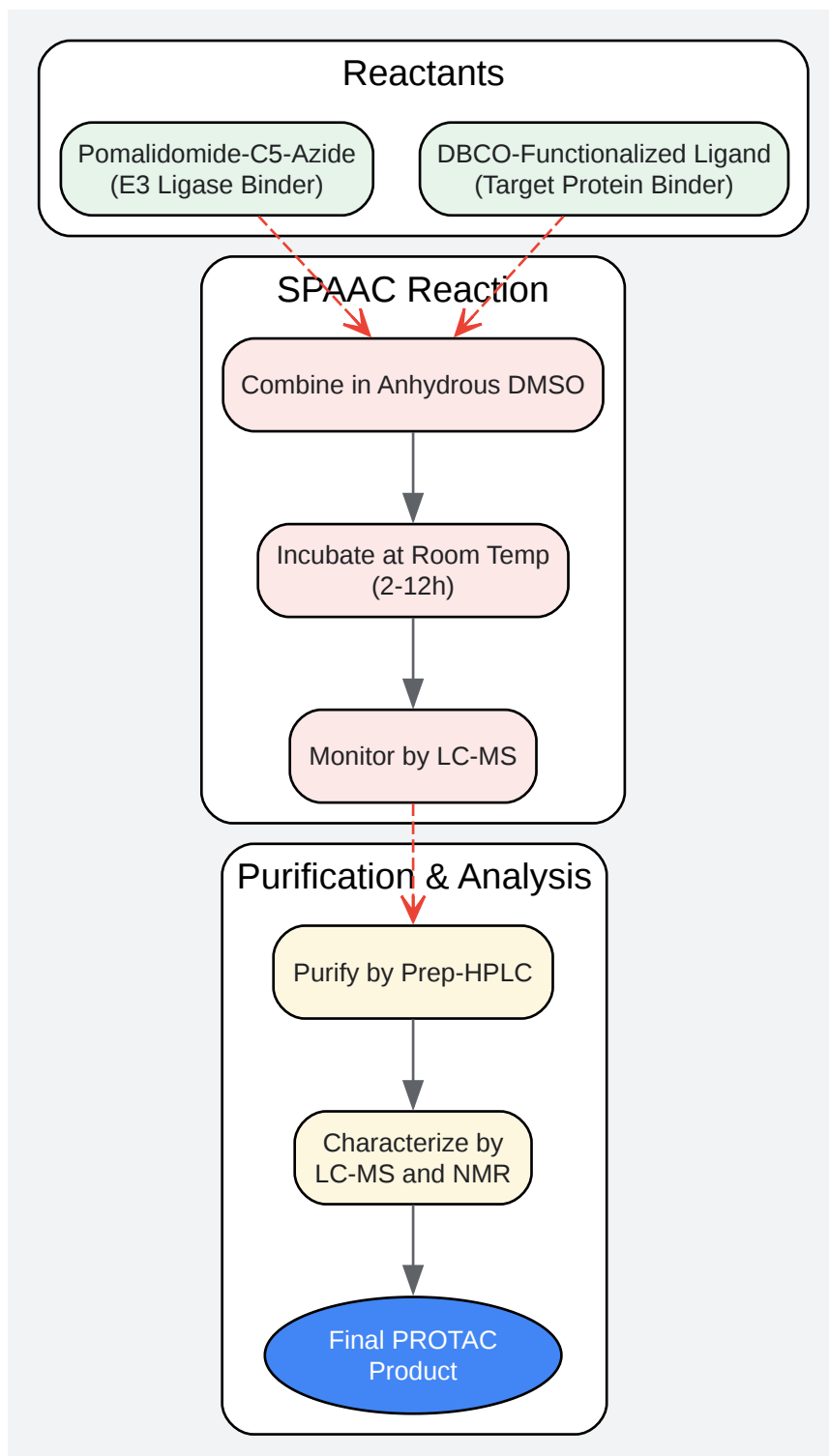
The bioorthogonal nature of SPAAC stems from the fact that both the cyclooctyne and azide functional groups are largely absent from and non-reactive with most biological molecules. This selectivity ensures that the ligation occurs only between the intended reaction partners, enabling precise molecular labeling and engineering in living cells, tissues, and even whole organisms.

Core Reaction Mechanism

The SPAAC reaction is a type of 1,3-dipolar cycloaddition. In this reaction, the azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to form a stable triazole linkage. The high energy of the strained alkyne drives the reaction forward without the need for a catalyst. This catalyst-free nature is a significant advantage in biological systems where copper catalysts can be toxic.







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References

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- 2. [benchchem.com](https://www.benchchem.com) [[benchchem.com](https://www.benchchem.com)]
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